molecular formula C12H9F2NO3 B13409105 6-(2,5-Difluorophenyl)-3,4-dihydro-3-methylene-5-nitro-2H-pyran CAS No. 951127-28-9

6-(2,5-Difluorophenyl)-3,4-dihydro-3-methylene-5-nitro-2H-pyran

Cat. No.: B13409105
CAS No.: 951127-28-9
M. Wt: 253.20 g/mol
InChI Key: URWPQRNKFDALOW-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)-3,4-dihydro-3-methylene-5-nitro-2H-pyran is a fluorinated dihydropyran derivative characterized by a 2,5-difluorophenyl substituent at the 6-position, a nitro group at the 5-position, and a methylene group at the 3-position. The dihydropyran core provides a partially saturated six-membered oxygen-containing heterocycle, which is structurally distinct from fully aromatic pyrylium intermediates.

Properties

CAS No.

951127-28-9

Molecular Formula

C12H9F2NO3

Molecular Weight

253.20 g/mol

IUPAC Name

6-(2,5-difluorophenyl)-3-methylidene-5-nitro-4H-pyran

InChI

InChI=1S/C12H9F2NO3/c1-7-4-11(15(16)17)12(18-6-7)9-5-8(13)2-3-10(9)14/h2-3,5H,1,4,6H2

InChI Key

URWPQRNKFDALOW-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=C(OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 6-(2,5-Difluor

Biological Activity

6-(2,5-Difluorophenyl)-3,4-dihydro-3-methylene-5-nitro-2H-pyran is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H10F2N2O3C_{12}H_{10}F_2N_2O_3 and a molecular weight of approximately 284.22 g/mol. Its structure features a pyran ring substituted with a difluorophenyl group and a nitro group, which may influence its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Several studies have reported the compound's antiproliferative effects against various cancer cell lines:

  • In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia) with IC50 values ranging from 10 to 30 µM depending on the cell type .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. The presence of the nitro group is believed to play a crucial role in these activities by generating reactive nitrogen species that can damage cellular components .

Study 1: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various derivatives of pyran compounds, including this compound. Results indicated that modifications to the pyran ring significantly affected the antiproliferative activity against cancer cells. The compound's ability to inhibit proliferation was attributed to its interaction with cellular signaling pathways involved in cell survival and apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting that it shifts the balance towards apoptosis. Additionally, reactive oxygen species (ROS) generation was confirmed as a contributing factor to its cytotoxic effects .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction via caspases
CEM20Cell cycle arrest
L121025ROS generation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorinated Dihydropyrans

4-Aryl-2-trifluoromethyl-4H-pyrans (e.g., Compound 3 in )
  • Core Structure : Fully unsaturated 4H-pyran ring vs. the partially saturated dihydropyran in the target compound.
  • Substituents: Trifluoromethyl group at the 2-position vs. nitro at the 5-position in the target.
  • Reactivity : Under refluxing acetonitrile with p-toluenesulfonic acid, 4-aryl-2-trifluoromethyl-4H-pyrans form via ring-opening and re-aromatization . In contrast, the target compound’s nitro group may stabilize intermediates differently, though experimental data are lacking.
4-Aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans (Compound 2 in )
  • Key Differences : Ethoxy group at the 2-position vs. methylene and nitro groups in the target.
  • Synthetic Conditions : Selective formation in trifluoroacetic acid at ambient temperature highlights solvent-dependent regioselectivity . The target compound’s synthesis may require similar optimization for nitro-group stability.

Difluorophenyl-Substituted Heterocycles

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine (Reference Example 5 in )
  • Structural Divergence : Pyrrolo[1,2-b]pyridazine core vs. dihydropyran in the target.
  • This difference could influence solubility or biological target interactions .

Nitro-Functionalized Dihydropyrans

5'-Nitro-3,6-dihydro-2H-[1,2']bipyridinyl ()
  • Core Structure : Bipyridinyl system vs. dihydropyran in the target.
  • Nitro Group Position : Nitro at the 5'-position vs. 5-position in the target. Positional effects may alter electron distribution and reactivity. For example, para-nitro groups (as in the target) exert stronger electron-withdrawing effects than meta positions .

Acid-Catalyzed Reactions ()

The target compound’s nitro group likely influences reaction pathways compared to trifluoromethyl-substituted analogs. For example:

  • Solvent Effects : Trifluoroacetic acid promotes selective formation of dihydropyrans, while acetonitrile favors aromatized products . The nitro group’s strong electron withdrawal may stabilize cationic intermediates differently than trifluoromethyl groups.
  • DFT Calculations : highlights the role of pyrylium intermediates in forming butadiene derivatives. The target’s methylene group could sterically hinder similar intermediates, altering product distributions.

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Notes Reference
Target Compound 3,4-dihydro-2H-pyran 6-(2,5-difluorophenyl), 5-nitro Potential stabilization of cationic intermediates N/A
4-Aryl-2-trifluoromethyl-4H-pyrans 4H-pyran 2-CF₃, 4-aryl Forms via acid-catalyzed aromatization
5'-Nitro-3,6-dihydro-2H-[1,2']bipyridinyl Bipyridinyl 5'-NO₂ Meta-nitro reduces electron withdrawal

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